molecular formula C12H15NO B083096 4-(Piperidin-1-yl)benzaldehyde CAS No. 10338-57-5

4-(Piperidin-1-yl)benzaldehyde

Cat. No.: B083096
CAS No.: 10338-57-5
M. Wt: 189.25 g/mol
InChI Key: ILJVPSVCFVQUAD-UHFFFAOYSA-N
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Description

4-(Piperidin-1-yl)benzaldehyde is an organic compound with the molecular formula C12H15NO It consists of a benzaldehyde moiety substituted with a piperidine ring at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Piperidin-1-yl)benzaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzaldehyde with piperidine in the presence of a base such as sodium tert-butoxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like toluene or dimethylformamide .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon can be employed to facilitate the coupling reaction between 4-bromobenzaldehyde and piperidine .

Chemical Reactions Analysis

Types of Reactions: 4-(Piperidin-1-yl)benzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Piperidin-1-yl)benzaldehyde has several applications in scientific research:

Comparison with Similar Compounds

  • 4-(Morpholin-4-yl)benzaldehyde
  • 4-(Pyrrolidin-1-yl)benzaldehyde
  • 4-(Diphenylamino)benzaldehyde
  • 4-(1H-Imidazol-1-yl)benzaldehyde

Comparison: 4-(Piperidin-1-yl)benzaldehyde is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays .

Properties

IUPAC Name

4-piperidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c14-10-11-4-6-12(7-5-11)13-8-2-1-3-9-13/h4-7,10H,1-3,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILJVPSVCFVQUAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80303081
Record name 4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10338-57-5
Record name 10338-57-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(piperidin-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80303081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-Piperidinyl)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

To a solution of 2.3 mL (30 mmoles) of N,N-dimethylformamide in 10 mL of 1,2-dichloroethane was added dropwise 2.8 mL (30 mmoles) of phosphorus oxychloride at 0° C. The ice-bath was removed and the reaction mixture was stirred for 15 min. 1-Phenylpiperidine (3.2 mL, 20 mmoles) was added to the above solution portionwise and the reaction mixture was refluxed overnight. The reaction mixture was poured into ice-cold 2N sodium hydroxide solution and stirred at room temperature for 1 h. The organic layer was separated and the aqueous layer was extracted with 2×20 mL of ethyl acetate. The combined organic layer was washed with brine until pH=7, dried over anhydrous sodium sulfate and evaporated. The residue was separated on a silica gel column eluting with ethyl acetate and hexane to afford 1.5 g (40%) of the title compound as a white solid.
Quantity
2.3 mL
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
40%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of 4-(Piperidin-1-yl)benzaldehyde in the context of the provided research papers?

A1: this compound serves as a crucial building block in synthesizing chalcone derivatives. [, ] These chalcones exhibit a range of biological activities, including antimicrobial and anticonvulsant properties. [, ]

Q2: Can you describe the general reaction mechanism for synthesizing chalcones using this compound?

A2: Chalcone synthesis using this compound generally employs a Claisen-Schmidt condensation reaction. This reaction involves the condensation of the aldehyde group of this compound with the α-carbon of a suitable ketone, typically in the presence of a base. [, ]

Q3: How does the structure of the synthesized chalcones relate to their biological activity, particularly antimicrobial activity?

A3: While the provided research doesn't offer a detailed structure-activity relationship (SAR) analysis, it does highlight that a chalcone incorporating both an isoquinoline moiety and the this compound scaffold (specifically, compound 6Aa in []) demonstrated potent antimicrobial activity against Escherichia coli. This suggests that both structural features may contribute to the observed activity. []

Q4: Were any computational studies performed to understand the interaction of these chalcones with their biological targets?

A5: Yes, molecular docking studies were conducted on chalcone 6Aa (from []) using MOE software. These studies aimed to understand its interaction with the thymidine phosphorylase enzyme (PDB ID: 4EAD), a potential target for its antimicrobial activity. The results indicated a strong binding affinity between 6Aa and the enzyme, suggesting a possible mechanism for its antimicrobial effects. []

Q5: What analytical techniques were used to characterize the synthesized chalcones?

A6: The synthesized chalcones were characterized using a combination of spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and mass spectrometry. [, ] These techniques provided information about the functional groups, structure, and molecular weight of the compounds.

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